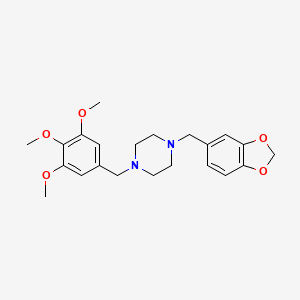![molecular formula C21H20N2O3 B4553771 N-[4-(acetylamino)phenyl]-2-(1-naphthyloxy)propanamide](/img/structure/B4553771.png)
N-[4-(acetylamino)phenyl]-2-(1-naphthyloxy)propanamide
Overview
Description
N-[4-(acetylamino)phenyl]-2-(1-naphthyloxy)propanamide is a useful research compound. Its molecular formula is C21H20N2O3 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.14739250 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
Bioisosteres and Hybrids of NSAIDs : A study explored the design, synthesis, and characterization of bioisosteres and hybrids from known non-steroidal anti-inflammatory drugs (NSAIDs), including compounds structurally related to N-[4-(acetylamino)phenyl]-2-(1-naphthyloxy)propanamide. These compounds demonstrated significant antinociceptive and anti-inflammatory activities, suggesting their potential as pain and inflammation management agents without the side effects typical of traditional NSAIDs (González-Trujano et al., 2018).
Antioxidant Applications
Antioxidant in Polyethylene : A C12-naphthylamine antioxidant, structurally similar to the compound of interest, was synthesized and shown to have excellent antioxidant efficiency in thermo-oxidative stabilization of polyethylene. This suggests applications in improving the lifespan and performance of polymeric materials (Wang et al., 2017).
Antimicrobial and Antibacterial Activities
Novel Antibacterial Agents : Research into derivatives containing the naphthyl propanamide structure has shown promising antibacterial activity against various bacterial strains. These findings highlight the potential of such compounds in developing new antibiotic agents to combat antibiotic resistance (Eissa et al., 2017).
Anticancer Activity
Novel Anticancer Derivatives : Compounds with the 3-[(4-methoxyphenyl)amino]propanehydrazide structure, closely related to the compound , have been synthesized and evaluated for their antioxidant and anticancer activities. Some derivatives showed significant efficacy against human glioblastoma and breast cancer cell lines, suggesting a potential route for developing novel anticancer therapies (Tumosienė et al., 2020).
Environmental and Analytical Chemistry
Transformation and Toxicity of Acetaminophen Derivatives : A study demonstrated that the chlorination of acetaminophen, a compound structurally similar to this compound, produces toxic derivatives. This research underscores the importance of understanding the environmental transformation of pharmaceutical compounds and their potential impact on human health and the environment (Bedner & Maccrehan, 2006).
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-naphthalen-1-yloxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-14(26-20-9-5-7-16-6-3-4-8-19(16)20)21(25)23-18-12-10-17(11-13-18)22-15(2)24/h3-14H,1-2H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZAMXMKWJLERB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)NC(=O)C)OC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-phenylhydrazinecarbothioamide](/img/structure/B4553697.png)
![methyl [(5-isopropyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B4553703.png)
![3-{[(2-BROMOANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID](/img/structure/B4553705.png)
![2-[4-(3-methoxyphenyl)piperazin-1-yl]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4553713.png)
![(4-fluorophenyl){4-[4-phenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-5-yl]phenyl}methanone](/img/structure/B4553724.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-isopropylthiourea](/img/structure/B4553730.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B4553731.png)
![4-PENTANAMIDO-N-[5-(2-PHENYLETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE](/img/structure/B4553734.png)
![2-{[(4-hydroxyphenyl)amino]methylene}cyclohexanone](/img/structure/B4553744.png)
![4-chloro-N-[2-chloro-4-(morpholin-4-yl)phenyl]-2-(dimethylamino)-5-(dimethylsulfamoyl)benzamide](/img/structure/B4553750.png)
![N~4~-{1-[4-(SEC-BUTYL)PHENYL]PROPYL}-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4553759.png)
![N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-METHYLACETAMIDE](/img/structure/B4553761.png)

![2-{[5-(1-BENZOFURAN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE](/img/structure/B4553775.png)
